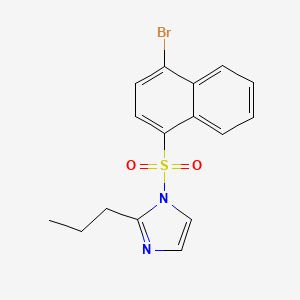
1-(4-Bromonaphthalen-1-yl)sulfonyl-2-propylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromonaphthalen-1-yl)sulfonyl-2-propylimidazole is a synthetic organic compound characterized by the presence of a bromonaphthalene moiety attached to a sulfonyl group, which is further linked to a propylimidazole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromonaphthalen-1-yl)sulfonyl-2-propylimidazole typically involves a multi-step process:
Formation of 4-Bromonaphthalene-1-sulfonyl chloride: This is achieved by reacting 4-bromonaphthalene with chlorosulfonic acid under controlled conditions.
Coupling with 2-propylimidazole: The sulfonyl chloride intermediate is then reacted with 2-propylimidazole in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromonaphthalen-1-yl)sulfonyl-2-propylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.
Oxidation Products: Sulfone or sulfoxide derivatives.
Coupling Products: Biaryl compounds when used in Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
1-(4-Bromonaphthalen-1-yl)sulfonyl-2-propylimidazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Material Science: The compound’s structural properties make it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study enzyme interactions and inhibition mechanisms.
Mécanisme D'action
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)sulfonyl-2-propylimidazole involves its interaction with molecular targets such as enzymes or receptors. The bromonaphthalene moiety can facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds or electrostatic interactions. The propylimidazole part can further enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-(4-Bromonaphthalen-1-yl)sulfonyl-4-methylpiperazine
- 1-(4-Bromonaphthalen-1-yl)sulfonyl-2-methylpiperidine
- 4-Bromo-1-naphthaleneboronic acid
Uniqueness: 1-(4-Bromonaphthalen-1-yl)sulfonyl-2-propylimidazole stands out due to its unique combination of a bromonaphthalene moiety with a sulfonyl group and a propylimidazole structure. This combination imparts specific chemical reactivity and binding properties that are not observed in the similar compounds listed above.
Propriétés
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonyl-2-propylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-2-5-16-18-10-11-19(16)22(20,21)15-9-8-14(17)12-6-3-4-7-13(12)15/h3-4,6-11H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWABMGRKPNNEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














